molecular formula C13H9BrN2O B15045947 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile CAS No. 2006278-12-0

2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile

Cat. No.: B15045947
CAS No.: 2006278-12-0
M. Wt: 289.13 g/mol
InChI Key: AVAFITYVQFVPLW-UHFFFAOYSA-N
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Description

2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is a chemical compound with the molecular formula C13H9BrN2O and a molecular weight of 289.13 g/mol. This compound is characterized by the presence of a brominated pyridine ring and a phenylacetonitrile moiety, connected through an ether linkage. It is a useful research chemical and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile typically involves the reaction of 5-bromo-3-pyridinol with 2-phenylacetonitrile in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran are often employed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the nitrile group.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, especially those involving pyridine derivatives.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-Bromo-2-pyridyl)oxy]acetate: Similar in structure but with an acetate group instead of a phenylacetonitrile moiety.

    5-Bromopyridine-3-boronic acid: Contains a brominated pyridine ring but with a boronic acid group instead of an ether linkage.

Uniqueness

2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile is unique due to its combination of a brominated pyridine ring and a phenylacetonitrile moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

CAS No.

2006278-12-0

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)oxy-2-phenylacetonitrile

InChI

InChI=1S/C13H9BrN2O/c14-11-6-12(9-16-8-11)17-13(7-15)10-4-2-1-3-5-10/h1-6,8-9,13H

InChI Key

AVAFITYVQFVPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2=CC(=CN=C2)Br

Origin of Product

United States

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